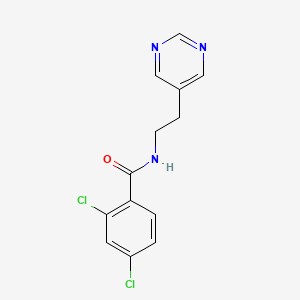

2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Description

2,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a benzamide derivative featuring a dichlorinated aromatic ring and a pyrimidinyl ethylamine side chain. The 2,4-dichloro substitution pattern on the benzamide core introduces electron-withdrawing effects, which may enhance binding to biological targets by increasing electrophilicity. The pyrimidin-5-yl ethyl group contributes to π-π stacking or hydrogen-bonding interactions, a feature observed in bioactive pyrimidine-containing compounds .

Synthesis of such derivatives typically involves coupling 2,4-dichlorobenzoyl chloride with a substituted ethylamine under conditions similar to those in (e.g., acetonitrile reflux, 24 hours). The pyrimidine moiety may be introduced via alkylation or amidation steps, as seen in heterocyclic benzamide syntheses .

Properties

IUPAC Name |

2,4-dichloro-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c14-10-1-2-11(12(15)5-10)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWKJBISVOJVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

2,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide has been identified as a valuable building block in the synthesis of potential therapeutic agents. Its structural similarities to other biologically active compounds suggest it may exhibit antiproliferative , antimicrobial , anti-inflammatory , and analgesic activities .

Case Study: Antiviral Activity

Research indicates that this compound demonstrates higher antiviral activity than Pemetrexed against the Newcastle disease virus. In vitro studies have shown its effectiveness in inhibiting viral replication, suggesting potential applications in antiviral drug development.

Biological Studies

Biochemical Interactions

The compound can be utilized to study interactions with biological macromolecules such as proteins and nucleic acids. Its binding interactions may lead to enzyme inhibition or activation, impacting gene expression pathways.

Case Study: Biological Activity Screening

A series of derivatives similar to this compound were screened against various microbial strains. The results showed comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin, highlighting its potential as an antimicrobial agent .

Materials Science

Polymer Incorporation

In materials science, this compound can be incorporated into polymers or coatings to enhance their properties. Its unique chemical structure allows for modifications that can improve thermal stability and mechanical strength in industrial applications.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Diversity in Benzamide Derivatives

The table below compares key structural and functional attributes of 2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide with similar compounds:

Key Observations

Substituent Effects on Lipophilicity :

- Halogenated derivatives (e.g., target compound, [¹²⁵I]PIMBA) exhibit higher logP values compared to methoxy-substituted analogs (e.g., 22b, Rip-B). This enhances membrane permeability but may increase toxicity risks .

- The trifluoromethyl group in filapixant boosts metabolic stability while maintaining target affinity .

Biological Activity: Antiparasitic Activity: 2,4-Dichloro-N-substituted benzamides (e.g., compound 53) inhibit Trypanosoma brucei, suggesting the target compound may share similar mechanisms . Receptor Targeting: Pyrimidine-containing benzamides (e.g., 22b, filapixant) demonstrate receptor antagonism, implying the target compound’s pyrimidinyl group could engage purinergic or sigma receptors .

Synthetic Approaches :

- Amide coupling using EDCl/HOBt () or direct benzoylation () are common methods. The target compound likely requires pyrimidine-ethylamine synthesis prior to coupling.

Spectroscopic Signatures :

- IR carbonyl stretches (e.g., 1668 cm⁻¹ in 22b) vary with electronic effects of substituents, aiding structural characterization .

Research Findings and Implications

- Sigma Receptor Imaging: [¹²⁵I]PIMBA’s high affinity for sigma receptors (Bmax = 1800 fmol/mg protein) highlights the benzamide scaffold’s versatility for diagnostic applications. The target compound’s dichloro groups may offer a non-radioactive alternative for therapeutic use .

- Trypanosoma brucei Inhibition: Compounds 50–55 () show IC₅₀ values in the low micromolar range, suggesting that dichloro substitution is critical for antiparasitic activity. The target compound’s pyrimidine group could further optimize binding .

- Purinergic Antagonism : Filapixant’s activity underscores the role of pyrimidine-thiazole interactions in receptor binding, a design principle applicable to the target compound .

Biological Activity

2,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with dichloro substitutions and a pyrimidin-5-yl ethyl group. The synthesis typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cell proliferation. Molecular docking studies have shown that this compound forms strong complexes with the active site of DHFR, suggesting its potential as an antitumor agent .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's effectiveness was compared against known analogs, revealing superior potency in certain contexts .

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it has shown promise as a dual inhibitor of PfGSK3/PfPK6 in Plasmodium falciparum, indicating potential applications in treating malaria . Additionally, its interaction with other enzymes may contribute to its overall biological profile.

Case Study 1: Dihydrofolate Reductase Inhibition

A study conducted using molecular docking simulations indicated that this compound binds effectively to DHFR, leading to significant inhibition of the enzyme's activity. This suggests that the compound could be developed into a therapeutic agent for conditions where DHFR plays a pivotal role, such as certain cancers .

Case Study 2: Antifungal Activity

Research has also explored the antifungal properties of this compound. In tests against various fungal strains, it demonstrated moderate inhibitory effects, particularly against Fusarium graminearum and Botrytis cinerea, highlighting its potential as a lead compound for agricultural applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichloro-N-(2-(pyrimidin-4-yl)ethyl)benzamide | Similar core but different pyrimidine position | Moderate antitumor activity |

| 2,4-Dichloro-N-(2-(pyrimidin-6-yl)ethyl)benzamide | Another positional isomer | Lower binding affinity to DHFR |

This comparison illustrates how slight variations in structure can significantly impact biological activity and target interaction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide, and how can intermediates be characterized?

- Methodology : Synthesis typically involves sequential functionalization:

Pyrimidine Derivative Preparation : Introduce substituents via electrophilic aromatic substitution (e.g., chlorination at the 2- and 4-positions of benzamide).

Amide Coupling : React 2,4-dichlorobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine under basic conditions (e.g., triethylamine in DMF or THF).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Characterization : Validate intermediates via /-NMR (confirming pyrimidine ring protons at δ 8.5–9.0 ppm and amide carbonyl at ~168 ppm) and HPLC (≥95% purity) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : Essential for confirming regiochemistry (e.g., distinguishing 2,4-dichloro substitution via coupling patterns in aromatic regions).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 322.05 for CHClNO).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts.

- X-ray Crystallography (if crystalline): Resolve ambiguous stereochemistry or packing motifs .

Q. What biochemical assays are used to study its mechanism of action?

- Enzyme Inhibition Assays : Target bacterial enzymes (e.g., acps-pptase) via kinetic studies (IC determination using spectrophotometric monitoring of substrate depletion).

- Bacterial Growth Inhibition : Conduct MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to track intracellular accumulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., DMAP) to maximize amide bond formation.

- Continuous Flow Reactors : Enhance scalability and reduce side reactions (e.g., hydrolysis of acyl chloride intermediates) .

- Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ↑ Yield by 15% |

| Solvent | Anhydrous DMF | Reduces hydrolysis |

| Base | Triethylamine (2 eq) | Minimizes byproducts |

Q. How to resolve contradictions between NMR and mass spectrometry data (e.g., unexpected molecular ions)?

- Hypothesis Testing :

- Impurities : Perform LC-MS to detect co-eluting species.

- Tautomerism : Analyze -NMR in DMSO-d to identify exchangeable protons (e.g., pyrimidine NH).

- Degradation : Conduct stability studies under acidic/basic conditions.

Q. What strategies are recommended for designing in vivo pharmacokinetic studies?

- Experimental Design :

- Dosing : Administer via oral gavage (10–50 mg/kg) or IV (5 mg/kg) in rodent models.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS/MS analysis.

- Key Parameters :

- Bioavailability : Compare AUC for oral vs. IV routes.

- Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms) to identify major metabolites.

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition data across replicate assays?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.